molecular formula C6H5N B12567857 3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-09-9

3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene

Cat. No.: B12567857
CAS No.: 591245-09-9
M. Wt: 91.11 g/mol
InChI Key: DTVOYDLHKYYUKV-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]hepta-1(7),2,4-triene is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be synthesized through the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst-free and base-free conditions . This method is efficient and allows for the synthesis of the compound in a single step.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The simplicity and efficiency of the reaction conditions make it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of more stable derivatives.

    Substitution: The nitrogen atom in the structure allows for substitution reactions, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to participate in a range of chemical and biological processes.

Comparison with Similar Compounds

3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene can be compared with other similar compounds, such as:

    Cyclohepta-1,3,5-triene: A similar bicyclic compound without the nitrogen atom.

    Bicyclo[4.1.0]hepta-2,4-diene: Another bicyclic compound with different substituents.

    7-Azabicyclo[4.1.0]heptane: A related compound with a different ring structure.

The uniqueness of this compound lies in its nitrogen atom, which imparts distinct chemical and biological properties compared to its analogues .

Properties

CAS No.

591245-09-9

Molecular Formula

C6H5N

Molecular Weight

91.11 g/mol

IUPAC Name

3-azabicyclo[4.1.0]hepta-1(7),2,4-triene

InChI

InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-5H

InChI Key

DTVOYDLHKYYUKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC21

Origin of Product

United States

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